![molecular formula C23H22N4O2 B2686696 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide CAS No. 1251552-46-1](/img/structure/B2686696.png)
2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide
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Description
2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Antifolates
Antifolates are a class of compounds that inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells. A study by Gangjee et al. (2007) describes the synthesis of classical and nonclassical antifolates with pyrrolo[2,3-d]pyrimidine cores as potential DHFR inhibitors and antitumor agents. The compounds exhibited nanomolar inhibition of human DHFR and showed significant antitumor activity in several cancer cell lines in culture, highlighting their potential as antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities. These compounds were developed using citrazinic acid as a starting material, demonstrating the versatility of pyrimidine-based compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis of Pyrimidine Derivatives
Brown and Waring (1977) presented a general route to synthesize 2-(pyrimidin-2'-yl)acetic acids and their esters, contributing to the chemical repertoire available for further biological evaluation. This synthesis pathway expands the toolkit for creating novel pyrimidine-based compounds with potential pharmacological applications (Brown & Waring, 1977).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2000) designed and synthesized a compound as a potent dual inhibitor of thymidylate synthase (TS) and DHFR. The compound exhibited significant inhibition against both TS and DHFR from various sources, including human, Toxoplasma gondii, and Pneumocystis carinii, demonstrating its potential as an antitumor agent. This study exemplifies the application of pyrimidine derivatives in targeting multiple key enzymes in cancer cell proliferation (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-26-15-24-21-18(17-10-5-4-6-11-17)13-27(22(21)23(26)29)14-20(28)25-19-12-8-7-9-16(19)2/h4-13,15H,3,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXCZVQPUFLMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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